

Spectroscopic and Synthetic Profile of 3-Nitrocoumarin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrocoumarin

Cat. No.: B1224882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **3-nitrocoumarin**, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-nitrocoumarin**, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data of 3-Nitrocoumarin

The structural elucidation of **3-nitrocoumarin** is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Nitrocoumarin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.79	s	-	H-4
7.86	dd	7.9, 1.6	H-5
7.78	ddd	8.6, 7.3, 1.6	H-7
7.52	d	8.6	H-8
7.48	t	7.6	H-6

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for **3-Nitrocoumarin**

Chemical Shift (δ) ppm	Assignment
155.1	C-2
154.7	C-8a
141.4	C-4
135.5	C-7
131.7	C-3
129.8	C-5
125.6	C-6
119.5	C-4a
117.1	C-8

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Nitrocoumarin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1745	Strong	C=O (Lactone)
1610, 1580	Medium	C=C (Aromatic)
1535	Strong	NO ₂ (Asymmetric stretch)
1340	Strong	NO ₂ (Symmetric stretch)
1250	Strong	C-O-C (Ester)
760	Strong	C-H (Ortho-disubstituted benzene)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Nitrocoumarin**

m/z	Relative Intensity (%)	Assignment
191	100	[M] ⁺ (Molecular Ion)
161	40	[M - NO] ⁺
145	35	[M - NO ₂] ⁺
117	60	[M - NO ₂ - CO] ⁺
89	55	[M - NO ₂ - 2CO] ⁺

Experimental Protocols

Synthesis of 3-Nitrocoumarin

A common and effective method for the synthesis of **3-nitrocoumarin** involves the nitration of coumarin.

Materials:

- Coumarin

- Fuming Nitric Acid
- Acetic Anhydride
- Glacial Acetic Acid
- Ice

Procedure:

- A solution of coumarin in acetic anhydride is prepared.
- The solution is cooled in an ice bath.
- A mixture of fuming nitric acid and glacial acetic acid is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
- After the addition is complete, the reaction mixture is stirred at a low temperature for several hours.
- The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
- The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure **3-nitrocoumarin**.

Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like **3-nitrocoumarin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **3-nitrocoumarin** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

- The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H NMR.
- Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy:

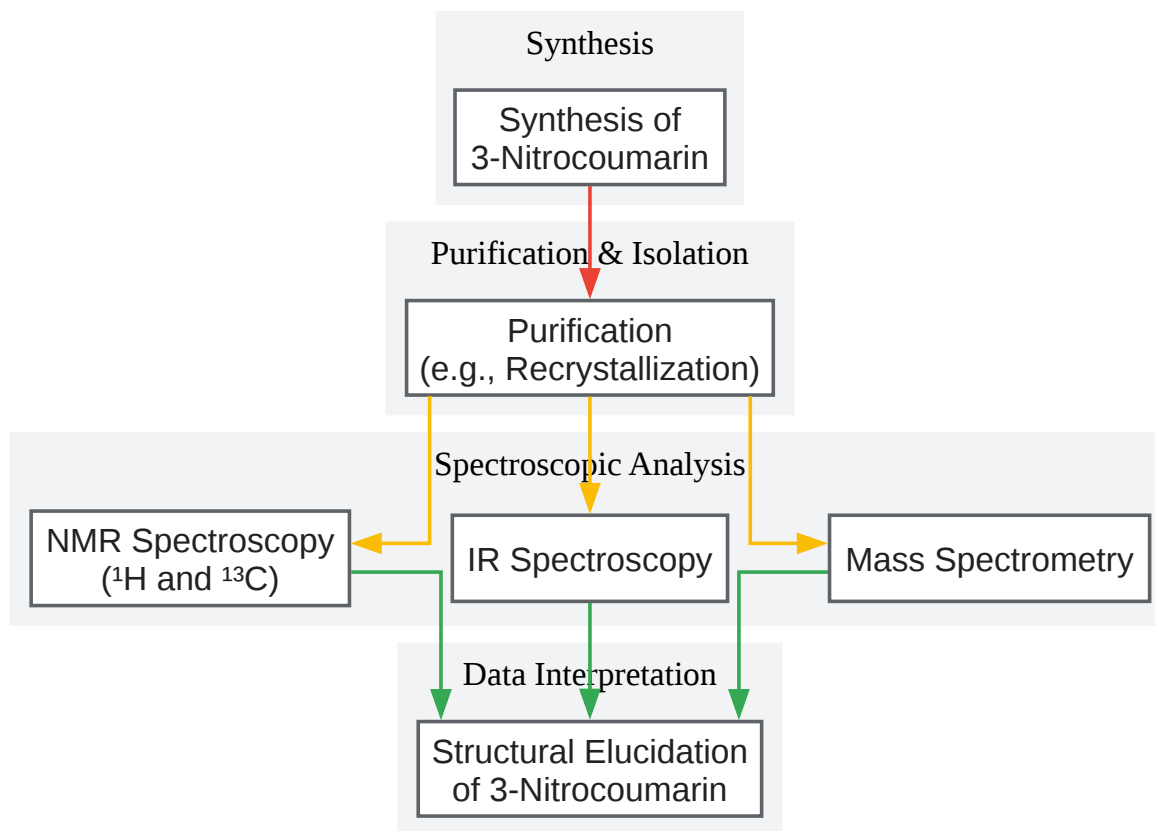
- A small amount of the solid **3-nitrocoumarin** sample is finely ground with dry potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet.
- Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.
- The FTIR spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.

Mass Spectrometry (MS):

- A dilute solution of **3-nitrocoumarin** in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical flow of characterizing a synthesized compound like **3-nitrocoumarin** using various spectroscopic methods is illustrated below.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **3-nitrocoumarin**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Nitrocoumarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1224882#3-nitrocoumarin-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1224882#3-nitrocoumarin-spectroscopic-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com